Fmoc-Tyr-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine methyl ester, commonly known as Fmoc-Tyr-OMe, is a derivative of the amino acid tyrosine. It is widely used in the field of peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr-OMe typically involves the following steps:
Esterification: Tyrosine is first esterified using methanol and thionyl chloride to form tyrosine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr-OMe undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of tyrosine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Major Products Formed
Deprotection: Removal of the Fmoc group yields L-tyrosine methyl ester.
Ester Hydrolysis: Hydrolysis of the ester group yields N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine.
Scientific Research Applications
Fmoc-Tyr-OMe is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is a key building block in the synthesis of peptides using the Fmoc solid-phase peptide synthesis method.
Protein Engineering: This compound is used in the synthesis of phosphopeptides, which are important for studying protein phosphorylation and signal transduction pathways.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: This compound is used to study enzyme-substrate interactions and protein-protein interactions.
Mechanism of Action
The primary function of Fmoc-Tyr-OMe in peptide synthesis is to protect the amino group of tyrosine during the synthesis process. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the stepwise assembly of peptides. The methyl ester group protects the carboxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: This compound has a tert-butyl group protecting the hydroxyl group of tyrosine instead of a methyl ester group.
Fmoc-Tyr(PO3H2)-OH: This compound has a phosphate group attached to the hydroxyl group of tyrosine.
Uniqueness
Fmoc-Tyr-OMe is unique in its combination of the Fmoc protecting group and the methyl ester group, making it particularly useful in peptide synthesis where selective deprotection is required. The presence of the methyl ester group allows for the protection of the carboxyl group, which is not present in other similar compounds .
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXWDJMIUGINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.